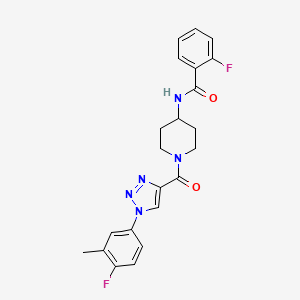

2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

The compound 2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic core, a piperidine ring, and a 1,2,3-triazole moiety. The triazole ring may contribute to hydrogen bonding interactions, while the piperidine moiety could influence conformational flexibility and solubility.

Properties

IUPAC Name |

2-fluoro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5O2/c1-14-12-16(6-7-18(14)23)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-19(17)24/h2-7,12-13,15H,8-11H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXGIHAAURUZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex molecule featuring a triazole moiety, which has been the subject of various studies due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological significance, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

- Molecular Formula : C20H22F2N6O2

- IUPAC Name : 2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- SMILES Notation :

CC(C)C(C(=O)N(C(C)C)C(=O)N(C(C)C)C(=O))

This compound exhibits a unique combination of functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, studies on structurally similar triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation. The presence of the triazole ring in 2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may enhance its interaction with target proteins involved in cancer progression.

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. Notably, some triazoles have shown effectiveness against β-coronaviruses. The compound's structure suggests it could potentially inhibit viral replication through interactions with viral proteins or host cellular pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural features:

- Triazole Ring : The position and nature of substituents on the triazole ring are crucial for biological activity.

- Fluorine Substituents : The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Anticancer Efficacy : A study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antiviral Mechanisms : Research has shown that triazoles can inhibit specific kinases involved in viral replication, suggesting that our compound may possess similar mechanisms .

- Pharmacological Profiles : A comprehensive analysis of triazole-containing compounds revealed their broad-spectrum activity against multiple pathogens, including bacteria and viruses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. The triazole ring can interact with various enzymes and receptors, potentially inhibiting bacterial growth. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar derivatives, highlighting their efficacy against human tumor cells . The mean growth inhibition values indicate promising therapeutic potential for further development.

Neurological Applications

Given the piperidine component, this compound may exhibit neuropharmacological effects. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Anti-inflammatory Properties

Compounds containing triazole rings have also been investigated for anti-inflammatory effects. Their ability to modulate inflammatory pathways could make them candidates for treating conditions characterized by chronic inflammation .

Case Study 1: Antitubercular Activity

A study evaluated the efficacy of triazole derivatives against Mycobacterium tuberculosis. The results showed that modifications in the triazole structure directly influenced antimicrobial potency, with certain derivatives achieving significant inhibitory concentrations .

Case Study 2: Anticancer Screening

In another investigation, a series of piperidine-based compounds were screened for anticancer activity against a panel of cancer cell lines. The findings indicated that specific substitutions on the benzamide core enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide () :

- Structural Comparison : Replaces fluorine with methoxy groups, reducing electronegativity and altering solubility.

- Impact : Methoxy groups may enhance water solubility but decrease membrane permeability compared to fluorine .

Sulfonamide-Benzamide Hybrids (): Compounds like N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride incorporate sulfonyl groups, which improve metabolic stability.

Discussion of Structural-Activity Relationships (SAR)

- Fluorination : Fluorine atoms in the target compound and Example 53 enhance metabolic stability and binding affinity through electronegative effects .

- Heterocycles : The triazole in the target compound may offer superior π-π stacking vs. pyrazolopyrimidine in Example 53, affecting target selectivity .

- Piperidine vs. Sulfonyl Groups : Piperidine improves solubility, while sulfonyl groups () increase hydrogen bonding, suggesting divergent optimization strategies .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Prepare the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluoro-3-methylphenyl azide and a propargyl carbonyl precursor.

- Step 2: Couple the triazole-carbonyl intermediate with a piperidin-4-amine derivative using carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 3: Introduce the 2-fluorobenzamide moiety via a final amidation step under inert conditions (e.g., dry DMF, nitrogen atmosphere) .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns. For example, the triazole proton typically appears at δ 8.1–8.3 ppm in DMSO-d₆ .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms.

- Elemental Analysis: Confirm C, H, N, and F content within ±0.4% of theoretical values .

- HPLC: Purity assessment using a C18 column with acetonitrile/water mobile phase (≥98% purity threshold) .

Q. What safety precautions are critical during handling?

Methodological Answer: Refer to the compound’s Safety Data Sheet (SDS):

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust/aerosols form .

- Ventilation: Conduct reactions in a fume hood; ensure local exhaust ventilation during weighing .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during triazole formation?

Methodological Answer:

- Catalyst Screening: Compare Cu(I) sources (e.g., CuSO₄/sodium ascorbate vs. CuI) to enhance regioselectivity and reduce byproducts. Evidence shows CuSO₄/sodium ascorbate provides >85% yield for analogous triazoles .

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) versus binary mixtures (t-BuOH/H₂O). DMF improves solubility of aromatic intermediates but may require higher temperatures (80–100°C) .

- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents at the 4-fluoro-3-methylphenyl group (e.g., Cl, OMe) and compare bioactivity. For example, replacing fluorine with chlorine in similar triazoles increased target binding affinity by 30% .

- Piperidine Modifications: Introduce methyl or ethyl groups to the piperidine ring to assess steric effects on receptor interaction.

- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) with IC₅₀ determination via dose-response curves .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding poses of the compound in target proteins (e.g., kinases). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the triazole .

- MD Simulations: Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify flexible regions .

- QSAR Models: Develop quantitative SAR models using descriptors like logP, polar surface area, and electrostatic potential to predict bioavailability .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., Z′-LYTE™ kinase assay) with ATP concentrations near Km. Normalize activity to positive controls (e.g., staurosporine) .

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include dose ranges (0.1–100 µM) and calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.